
2-(Azepan-2-yl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS RN®: 109859-93-0 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . For a detailed analysis, it’s recommended to use software tools that can visualize and analyze the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . These properties include molecular weight, density, melting point, boiling point, and more .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound serves as a key intermediate in synthesizing various eight-membered ring aminocyclitols, highlighting its utility in constructing complex molecular architectures. For instance, its utilization in synthesizing 2-Amino-4-chlorocyclooctanediol demonstrates the compound's versatility in organic synthesis and chemical transformations (Karavaizoglu & Salamci, 2020).
Protective Groups in Synthesis
- The compound is part of research focusing on developing novel protecting groups for alcohols, particularly in carbohydrate synthesis. This application is crucial for the selective functionalization and deprotection of hydroxyl groups, essential steps in synthesizing complex organic molecules (Timmer, Stocker, Northcote, & Burkett, 2009).
Sensor Development
- Research has explored the use of derivatives of "2-(Azepan-2-yl)ethan-1-ol hydrochloride" in developing new fluorescent sensors, particularly for metal ions like Cu(II). These sensors can detect specific ions with high selectivity and sensitivity, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Yildirim & Kaya, 2010).
Novel Drug Design
- The compound has been explored in the synthesis of novel chiral-bridged azepanes, which shows potential in drug development due to their unique structural and stereochemical properties. These compounds could serve as building blocks for developing new pharmaceutical agents with specific biological activities (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Materials Science
- The compound's derivatives have been investigated for their potential in materials science, such as in the synthesis of poly(ether-ester) azo polymers designed for colon targeting. This research highlights the compound's role in developing responsive materials with specific degradation profiles for biomedical applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azepan-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZTKFDNPBPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)ethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

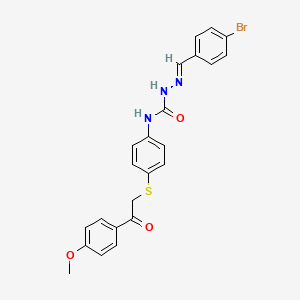
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

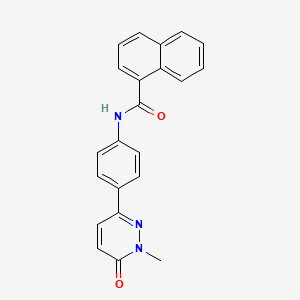
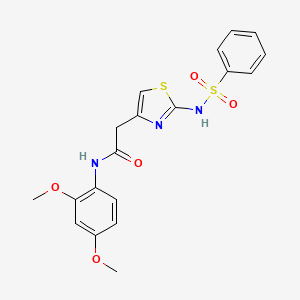
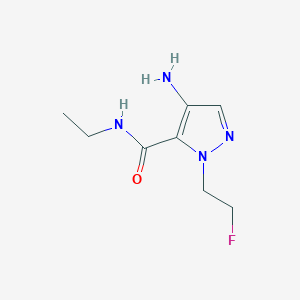
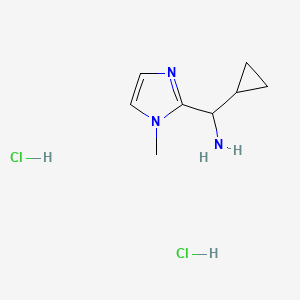
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)
![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)
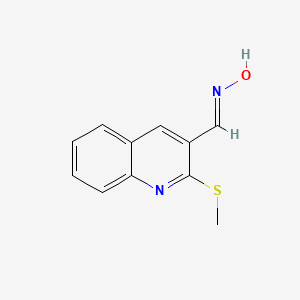
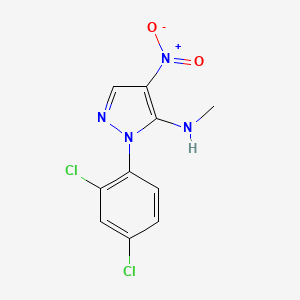
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)